molecular formula C14H11ClN2O3 B2494279 N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide CAS No. 400075-23-2

N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide

Cat. No. B2494279
CAS RN: 400075-23-2
M. Wt: 290.7
InChI Key: AQVSOQCEJLFIBA-UHFFFAOYSA-N
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Description

N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide is a chemical compound of interest due to its structural characteristics and potential applications in various fields of chemistry. The compound is part of a broader class of compounds known as hydrazides, which are known for their diverse chemical properties and applications.

Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of hydrazides with aldehydes or ketones in the presence of a suitable catalyst. For example, the synthesis of N′-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide and its derivatives typically employs equimolar quantities of the respective hydrazide and aldehyde in methanol (Yang, 2011).

Molecular Structure Analysis

The molecular structure of hydrazone compounds, including those similar to N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide, is characterized using techniques such as single-crystal X-ray diffraction. These compounds often crystallize in specific space groups and exhibit unique unit cell dimensions that contribute to their distinct physical and chemical properties (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of hydrazone compounds derived from hydrazides are influenced by their molecular structure. These compounds participate in various chemical reactions, including hydrogen bonding and π-π interactions, which affect their stability and reactivity. The presence of substituents like chlorine can significantly impact these properties by altering electron distribution and molecular geometry (Bharty et al., 2015).

Physical Properties Analysis

The physical properties of hydrazone compounds, including crystallography, are crucial for understanding their behavior in different environments. These compounds display a range of crystalline structures, which are determined by their molecular configuration and intermolecular interactions. The analysis of these properties is essential for the development of new materials with desired physical characteristics (Wang, You, & Wang, 2011).

Scientific Research Applications

Dehalogenation Mechanism and Environmental Application

Dehalogenation Processes and Enzymatic Reactions N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide is structurally related to compounds like 4-chlorobenzoyl CoA, which is significant in environmental microbiology due to its dehalogenation mechanisms. The enzymatic conversion of 4-chlorobenzoate to 4-hydroxybenzoate by microbes like Pseudomonas sp. involves 4-chlorobenzoyl CoA as a substrate for the dehalogenase enzyme. This process, essential in the biodegradation of chlorinated organic compounds in the environment, highlights the relevance of such compounds in microbial pathways to reduce environmental pollution. The study of these mechanisms can contribute to understanding and enhancing bioremediation processes (Y. and T. C. Bruice, 1997).

Antimycobacterial and Antitumor Applications

Antimycobacterial Activity Derivatives of N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide, particularly those with a p-hydroxybenzohydrazide ring and substituted thiazoline ring, have demonstrated significant antimycobacterial activity. These findings emphasize the compound's potential in developing treatments for diseases like tuberculosis (R. Bhole & K. Bhusari, 2009).

Antitumor Activity Similarly, some derivatives have shown promising results in inhibiting the growth of various cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer. This highlights the potential of N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide derivatives in cancer treatment and the importance of further research in this area (R. Bhole & K. Bhusari, 2011).

Mechanism of Action

While specific information on the mechanism of action for “N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide” was not found, related compounds such as 4-Chlorobenzoyl chloride have been used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .

Safety and Hazards

4-Chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with water liberates toxic gas .

Future Directions

While specific future directions for “N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide” were not found, related compounds such as benzimidazoles have been widely studied for their diverse biological and pharmacological activities, suggesting potential future directions in drug development .

properties

IUPAC Name

N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-10-7-5-9(6-8-10)13(19)16-17-14(20)11-3-1-2-4-12(11)18/h1-8,18H,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVSOQCEJLFIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide

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